molecular formula C18H16N2O2S2 B2870508 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1421525-14-5

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2870508
CAS No.: 1421525-14-5
M. Wt: 356.46
InChI Key: OUGDDOMOGGTABD-UHFFFAOYSA-N
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Description

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule that features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a phenyl group substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multiple steps:

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving β-amino alcohols or β-haloamines.

    Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are coupled using appropriate linkers and reagents, such as coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of Methylthio Group: The methylthio group is introduced through nucleophilic substitution reactions, often using methylthiolating agents like methylthiolate salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone has shown potential as a pharmacophore in drug design. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The benzo[d]thiazole moiety is known for its biological activity, contributing to the compound’s therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic materials, due to its stable and versatile structure.

Comparison with Similar Compounds

Similar Compounds

    (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone: Similar structure but with a chlorothiophene group instead of a methylthio group.

    (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-methoxyphenyl)methanone: Contains a methoxy group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone imparts unique redox properties, making it distinct from its analogs. This functional group can enhance the compound’s biological activity and stability, providing advantages in drug design and material science applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-23-15-8-4-2-6-13(15)17(21)20-10-12(11-20)22-18-19-14-7-3-5-9-16(14)24-18/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGDDOMOGGTABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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